Sulfanium;iodide

Description

Sulfanium iodide, systematically named 2-chloroethyl(dimethyl)sulfanium iodide (IUPAC name: 2-chloroethyl(dimethyl)sulfanium;iodide), is an organosulfur compound with the molecular formula C₄H₁₀ClSI and a molecular weight of 252.54 g/mol . Its structure comprises a dimethylsulfanium cation substituted with a 2-chloroethyl group and an iodide counterion (InChI Key: JOCCCKOFQRTOIM-UHFFFAOYSA-M) .

Synthesis: The compound is synthesized via the reaction of dimethyl sulfide with 2-chloroethanol in the presence of hydroiodic acid (HI), enabling scalable industrial production under controlled conditions .

Properties and Applications: Sulfanium iodide exhibits distinct solubility and reactivity compared to its chloride counterpart, attributed to the iodide ion’s polarizability and nucleophilic character. These properties make it valuable in organic synthesis and studies of biological interactions, particularly where halide-specific reactivity is critical .

Properties

CAS No. |

1312-15-8 |

|---|---|

Molecular Formula |

H3IS |

Molecular Weight |

162.00 g/mol |

IUPAC Name |

sulfane;hydroiodide |

InChI |

InChI=1S/HI.H2S/h1H;1H2 |

InChI Key |

RABUZJZUBFMWSH-UHFFFAOYSA-N |

SMILES |

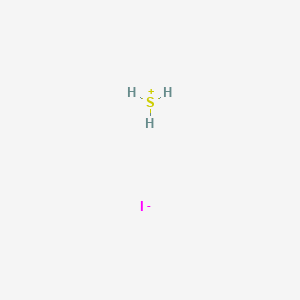

[SH3+].[I-] |

Canonical SMILES |

S.I |

Synonyms |

SULFUR IODIDE |

Origin of Product |

United States |

Preparation Methods

Catalytic Enhancements

The addition of catalytic iodide salts (e.g., NaI, KI) accelerates the reaction by providing a nucleophilic iodide reservoir, which mitigates the accumulation of free iodide and shifts the equilibrium toward product formation. For example, 5 mol% KI increases yields from 78% to 92% under aqueous conditions.

Alternative Methylating Agents and Solvent Systems

While methyl iodide is the standard alkylating agent, other methyl halides and sulfonates have been explored:

Methyl Chloride and Methyl Bromide

Methyl chloride (CH₃Cl) and methyl bromide (CH₃Br) are cost-effective alternatives to CH₃I, but their lower electrophilicity necessitates harsher conditions. For instance, CH₃Br requires elevated temperatures (60–80°C) and prolonged reaction times (72 hours) to achieve 70–75% yields. Silver tetrafluoroborate (AgBF₄) can enhance reactivity by abstracting halide ions, but its use introduces complexity and cost.

Methyl Triflate

Methyl triflate (CF₃SO₃CH₃) is a highly electrophilic methylating agent that reacts rapidly with DMS at 0°C, achieving >95% yields within 1 hour. However, its moisture sensitivity and toxicity limit industrial applicability.

Solvent Blends

Binary solvent systems (e.g., water-toluene or water-methanol) improve reagent miscibility. For example, a 70:30 water-methanol mixture increases reaction rates by 30% compared to pure water, while toluene aids in byproduct separation.

Scalable Industrial Synthesis

The patent US4978795A outlines a scalable process optimized for cost and safety:

-

Reactor Setup : A jacketed glass-lined reactor equipped with a reflux condenser and mechanical stirrer.

-

Procedure :

-

Charge 1.0 kg DMS and 2.5 kg CH₃I into 10 L deionized water.

-

Add 50 g KI and stir at 25°C for 24 hours.

-

Separate the aqueous phase and evaporate under reduced pressure to isolate [(CH₃)₃S]⁺I⁻ as a white crystalline solid.

-

-

Yield and Purity : 89–92% yield with ≥98% purity (HPLC).

Challenges and Mitigation Strategies

Byproduct Formation

Competing reactions, such as the formation of dimethyl sulfoxide (DMSO) via oxidation, are minimized by conducting reactions under nitrogen atmosphere and avoiding oxidizing agents.

Color Impurities

Early synthetic routes produced yellow-to-brown products due to iodine liberation. Incorporating activated charcoal during crystallization removes colored impurities, yielding colorless crystals.

Characterization and Quality Control

Sulfanium iodide is characterized by:

-

¹H NMR (DMSO-d₆) : δ 3.34 (s, 9H, S(CH₃)₃), 3.88 (m, 2H, SCH₂), 1.91–0.85 (m, residual alkyl protons if present).

-

Ionic Conductivity : 2.3–5.0 mS/cm at 25°C, dependent on purity.

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies indicate that microwave irradiation (100 W, 80°C) reduces reaction time to 15–30 minutes with 88% yield, though scalability remains unproven.

Flow Chemistry

Microreactor systems enable continuous production with precise temperature control, achieving 94% yield at 50°C and 10-minute residence time.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Cost | Scalability |

|---|---|---|---|---|

| Conventional (CH₃I/H₂O) | 85–92 | 24–48 h | Low | High |

| Methyl Triflate | >95 | 1 h | High | Low |

| Microwave-Assisted | 88 | 0.5 h | Moderate | Moderate |

| Flow Chemistry | 94 | 0.17 h | High | High |

Chemical Reactions Analysis

Generation of Sulfonium Ylides for Cyclopropanation and Epoxidation

Trimethylsulfonium iodide serves as a precursor to dimethylsulfonium methylide (), a key intermediate in the Johnson–Corey–Chaykovsky (JCC) reaction . Deprotonation with strong bases (e.g., KOH) generates the ylide, which reacts with carbonyl compounds to form epoxides or cyclopropanes .

Key Reaction Pathways:

-

Epoxidation :

-

Cyclopropanation :

Table 2: JCC Reaction Outcomes with Sulfonium Iodide

| Substrate | Product | Yield | Conditions | Diastereoselectivity |

|---|---|---|---|---|

| Benzaldehyde | Styrene oxide | 78% | , THF, | Trans >95% |

| Cyclohexenone | Cyclopropane | 65% | , DMSO | Trans 85% |

Role in the Sulfur–Iodine Thermochemical Cycle

Sulfonium iodide derivatives participate indirectly in the sulfur–iodine (S–I) cycle for hydrogen production. The Bunsen reaction () involves iodine, sulfur dioxide, and water to generate hydroiodic acid () and sulfuric acid () :

Subsequent decomposition steps () yield hydrogen and oxygen:

Table 3: S–I Cycle Reaction Parameters

| Reaction | Temperature | Products | Efficiency |

|---|---|---|---|

| Bunsen reaction | , | 95% | |

| decomposition | , | 70–80% |

Corrosion Inhibition in Acidic Media

Sulfonium iodide-based ionic liquids, such as decyl(dimethyl)sulfonium iodide (), exhibit corrosion inhibition for steel in sulfuric acid. The iodide anion adsorbs onto anodic sites, forming a protective layer, while the sulfonium cation interacts with cathodic regions .

Key Findings:

-

Inhibition Efficiency (IE) : Up to 93% at 100 ppm concentration in 1 M under static conditions .

-

Mechanism : Combined physisorption and chemisorption, with indicating spontaneous adsorption .

Table 4: Corrosion Inhibition Performance

| Ionic Liquid | Substrate | IE (Static) | IE (Flow, ) |

|---|---|---|---|

| API 5L X52 steel | 93% | 86% |

Solvent Effects on Reaction Kinetics

The stability and reactivity of sulfonium iodide salts are solvent-dependent. Polar aprotic solvents (e.g., DMSO) stabilize the ylide intermediate, enhancing reaction rates in JCC cyclopropanation . Conversely, protic solvents (e.g., ethanol) reduce ylide stability due to hydrogen bonding .

Optical Resolution of Chiral Sulfonium Iodides

Sulfonium iodides with three distinct substituents exhibit chirality due to their pyramidal structure. For example, has been resolved into enantiomers with an inversion barrier of .

This comprehensive analysis underscores the versatility of sulfanium iodide in organic synthesis, energy cycles, and materials science, supported by mechanistic insights and empirical data from diverse studies .

Scientific Research Applications

Corrosion Inhibition

Overview

Recent studies have highlighted the effectiveness of sulfanium iodide-based ionic liquids (ILs) in inhibiting corrosion, particularly in acidic environments. The compound decyl(dimethyl)sulfonium iodide (DDMSI) has been specifically evaluated for its corrosion inhibition capabilities on API 5L X52 steel in 1 M H₂SO₄ solutions.

Mechanism of Action

The inhibition mechanism involves the adsorption of the sulfonium cation on the metal surface, which forms a protective layer that prevents corrosive agents from interacting with the steel substrate. The presence of iodide ions enhances this effect by facilitating the formation of bridging structures between the metal surface and the organic cations, thus stabilizing adsorption processes .

Case Study: DDMSI Performance

- Electrochemical Techniques Used :

- Potentiodynamic polarization (PDP)

- Electrochemical impedance spectroscopy (EIS)

- Findings : The study demonstrated significant corrosion resistance, with DDMSI exhibiting a notable reduction in corrosion rates compared to untreated samples. Scanning electron microscopy (SEM) analysis confirmed the formation of a protective film on the steel surface .

Synthetic Organic Chemistry

Reactivity and Utility

Sulfanium salts, including sulfanium iodide, are valuable reagents in synthetic organic chemistry due to their ability to participate in various reactions such as epoxidation and aziridination. These reactions are facilitated by sulfonium ylides, which can be generated from sulfanium salts.

Applications in Stereoselective Reactions

- Epoxidation : Sulfonium ylides derived from sulfanium salts have been employed to achieve asymmetric epoxidation of alkenes with high enantioselectivity.

- Aziridination : These compounds also serve as intermediates for synthesizing chiral aziridines, showcasing moderate to excellent yields and enantioselectivities depending on reaction conditions .

Materials Science

Stabilization of Perovskite Solar Cells

Sulfanium iodide derivatives have been explored as surface passivation agents for perovskite solar cells (PSCs). The compound dimethylphenethylsulfonium iodide (DMPESI) has shown promise in enhancing the stability and performance of PSCs.

Key Findings

- Stability Improvement : DMPESI-treated perovskite films exhibited exceptional durability under various environmental conditions, maintaining performance with less than 1% loss after extensive light exposure.

- Mechanism : The sulfonium-based treatment effectively reduces surface defects and inhibits ion migration within the perovskite layer, contributing to long-term stability .

Summary Table of Applications

| Application Area | Compound Used | Key Findings |

|---|---|---|

| Corrosion Inhibition | Decyl(dimethyl)sulfonium iodide | Significant reduction in corrosion rates |

| Synthetic Organic Chemistry | Sulfonium ylides | High enantioselectivity in epoxidation/aziridination |

| Materials Science | Dimethylphenethylsulfonium iodide | Enhanced stability of perovskite solar cells |

Mechanism of Action

The mechanism of action of sulfanium iodide involves the nucleophilic attack on the positively charged sulfur atom. This can lead to the formation of various intermediates, depending on the nature of the nucleophile and the reaction conditions. The molecular targets and pathways involved are primarily related to the reactivity of the sulfonium group, which can participate in a range of chemical transformations.

Comparison with Similar Compounds

Trimethylsulfonium Iodide (C₃H₉SI)

- Structure : Simpler sulfonium cation (trimethylsulfonium) with iodide.

- Reactivity : Generates sulfur ylides under mild conditions, enabling synthesis of epoxides and cyclopropanes via the Corey-Chaykovsky reaction .

- Differentiator : Lacks the 2-chloroethyl substituent of sulfanium iodide, reducing steric hindrance but limiting functional group versatility .

Comparison with Heterocyclic Iodides

1-Ethyl-2,3-Dimethylimidazolium Iodide (C₇H₁₃N₂I)

- Structure : Imidazolium-based ionic liquid with iodide.

- Properties : High thermal stability and conductivity, making it suitable for electrolytes in batteries and antimicrobial agents .

- Differentiator : The aromatic imidazolium cation enables π-π interactions absent in sulfanium iodide, broadening material science applications .

N-Methylnicotinium Iodide

- Structure : Pyridinium derivative with iodide.

- Applications : Exhibits higher specificity for nicotinic acetylcholine receptors compared to sulfanium iodide, which lacks a heteroaromatic system .

Functional Group Influence

2-Carboxy-1-Methylpyridinium Iodide

- Structure : Pyridinium ring with a carboxyl group and iodide.

- Reactivity : The carboxyl group enables participation in acid-base reactions and metal coordination, unlike sulfanium iodide .

- Applications : Used as a multifunctional intermediate in peptide synthesis and catalysis .

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing sulfanium iodide with high purity, and how can its structural integrity be validated?

- Answer : Synthesis should follow protocols optimized for hygroscopic compounds, such as anhydrous solvent systems (e.g., dry THF or diethyl ether) under inert gas (N₂/Ar). Purification via recrystallization in ethanol or acetone is advised. Structural validation requires a combination of:

- ¹H/¹³C NMR to confirm hydrogen and carbon environments.

- X-ray Diffraction (XRD) for crystalline structure determination.

- Elemental Analysis to verify stoichiometry (S:I ratio).

- FT-IR to identify S-H and I⁻ vibrational modes .

- Table 1 : Recommended Characterization Techniques

| Technique | Purpose | Key Parameters |

|---|---|---|

| NMR | Confirm molecular structure | δ (ppm) for S-H (~2.5–3.5) |

| XRD | Crystallographic data | Space group, lattice parameters |

| FT-IR | Functional groups | Peaks at ~2550 cm⁻¹ (S-H) |

Q. How can researchers mitigate hygroscopicity-related experimental errors when handling sulfanium iodide?

- Answer : Use gloveboxes or Schlenk lines for air-sensitive manipulations. Pre-dry solvents (e.g., molecular sieves) and store samples in vacuum desiccators with P₂O₅. Monitor humidity (<5% RH) during kinetic studies. Gravimetric analysis post-synthesis can quantify moisture uptake .

Q. What analytical techniques are most reliable for assessing sulfanium iodide purity in solution-phase studies?

- Answer : Pair ion chromatography (for I⁻ quantification) with conductometric titration to measure S-H acidity. For trace impurities, HPLC-MS with a reverse-phase C18 column resolves organic byproducts. Cross-validate with Karl Fischer titration for residual water .

Advanced Research Questions

Q. How can computational methods like DFT resolve contradictions in reported sulfanium iodide reaction mechanisms?

- Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311++G**) model transition states and intermediate stability. Compare calculated activation energies (ΔG‡) with experimental kinetic data. Validate using isotopic labeling (e.g., deuterated S-H) to track proton transfer pathways .

Q. What factorial design strategies optimize sulfanium iodide synthesis yields while minimizing byproducts?

- Answer : A 2³ full factorial design evaluates variables:

- Factor A: Reaction temperature (25°C vs. 40°C).

- Factor B: Solvent polarity (THF vs. acetone).

- Factor C: Stoichiometric ratio (1:1 vs. 1:1.2 S:I).

Response surface methodology (RSM) identifies interactions (e.g., temperature-solvent synergy). ANOVA quantifies significance (p < 0.05) .

Q. How should researchers address discrepancies in reported sulfanium iodide decomposition kinetics under varying pH conditions?

- Answer : Conduct controlled degradation studies using buffered solutions (pH 2–12). Monitor via UV-Vis spectroscopy (λ = 300 nm for I⁻ release) and Arrhenius analysis (Eₐ calculation). Reconcile data by testing hypotheses:

- Does S-H proton dissociation (pKa ~2.1) dominate acidic conditions?

- Are nucleophilic substitutions (e.g., OH⁻ attack) prevalent in basic media?

Use multivariate regression to model pH-dependent rate constants .

Q. What spectroscopic methods elucidate sulfanium iodide’s solvation dynamics in polar aprotic solvents?

- Answer : Time-resolved fluorescence spectroscopy tracks solvent relaxation times (τ₁, τ₂) around S-H. Raman spectroscopy identifies solvent-solute interactions (e.g., I⁻···solvent hydrogen bonds). Compare with MD simulations (e.g., GROMACS) for molecular dynamics validation .

Methodological Best Practices

- Data Contradiction Analysis : Apply Bland-Altman plots to compare inter-laboratory results. Use Cochran’s Q test for heterogeneity in categorical data (e.g., crystalline vs. amorphous phases) .

- Theoretical Frameworks : Link mechanistic studies to Lewis acid-base theory or hard/soft acid-base (HSAB) principles when explaining iodide’s nucleophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.